molecular formula C9H10N2O B1314362 2-Methyl-7,8-dihydroquinazolin-5(6H)-one CAS No. 21599-29-1

2-Methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B1314362
CAS RN: 21599-29-1
M. Wt: 162.19 g/mol
InChI Key: CDRUDZHKSWWRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7,8-dihydroquinazolin-5(6H)-one, also known as 2-methyl-7,8-dihydroquinazoline-5(6H)-one, is a heterocyclic aromatic compound found in nature. It is a member of the quinazoline family of compounds, which are characterized by their aromatic rings and their ability to form complexes with other molecules. 2-Methyl-7,8-dihydroquinazoline-5(6H)-one has been studied extensively in the laboratory due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Eco-Friendly Synthesis Approaches

An innovative, eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, including compounds similar to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, was achieved through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids (ILs) or a one-pot three-component cyclocondensation in ionic liquid–water solvent systems without any additional catalyst. This methodology offers a green chemistry approach to synthesizing dihydroquinazolinones, highlighting the importance of sustainable practices in chemical synthesis (Chen et al., 2007).

Antitubercular Agents

Research into novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, closely related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, demonstrates significant potential in antitubercular applications. These compounds, derived via variants of the Bohlmann-Rahtz reaction, showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), positioning them as potent antitubercular agents (Kantevari et al., 2011).

Tubulin-Polymerization Inhibitors

The modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads to the discovery of 4-(N-cycloamino)quinazolines, which includes structural modifications related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one. These compounds have been evaluated as new tubulin-polymerization inhibitors targeting the colchicine site, demonstrating high in vitro cytotoxic activity and significant potency against tubulin assembly. This research suggests potential therapeutic applications in cancer treatment by disrupting microtubule formation (Wang et al., 2014).

Tumor-Vascular Disrupting Agents

Investigations into 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares a similar quinazolinone core with 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, have identified it as a promising anticancer lead. This compound inhibited tumor growth significantly in mice without obvious signs of toxicity, showcasing its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). These findings provide valuable insights into the development of new anticancer therapies (Cui et al., 2017).

properties

IUPAC Name

2-methyl-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-5-7-8(11-6)3-2-4-9(7)12/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUDZHKSWWRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275179
Record name 7,8-Dihydro-2-methyl-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7,8-dihydroquinazolin-5(6H)-one

CAS RN

21599-29-1
Record name 7,8-Dihydro-2-methyl-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21599-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-2-methyl-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-Methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
2-Methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-Methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
2-Methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-Methyl-7,8-dihydroquinazolin-5(6H)-one

Citations

For This Compound
1
Citations
S Salerno, E Barresi, G Amendola… - Journal of Medicinal …, 2018 - ACS Publications
As a part of our efforts to expand chemical diversity in the carbonic anhydrases inhibitors (CAIs), three small series of polyheterocyclic compounds (4–6) featuring the primary …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.